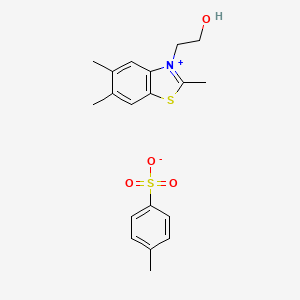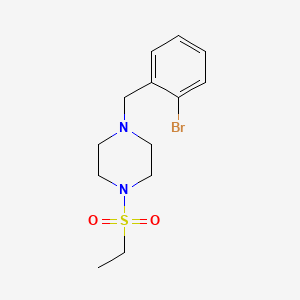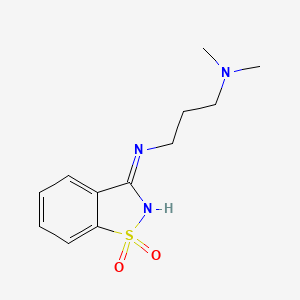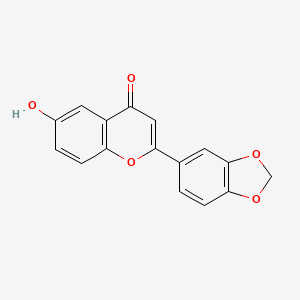
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque est un composé organique complexe qui présente une partie acide benzoïque liée à une structure de tétrahydroisoindole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à cycliser un précurseur approprié pour former le cycle tétrahydroisoindole, puis à introduire le groupe acide benzoïque par une réaction de substitution. Les conditions de réaction exigent souvent des catalyseurs spécifiques, des solvants et un contrôle de la température pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions de réaction sont optimisées pour une efficacité maximale. L’utilisation de réacteurs à écoulement continu peut également être envisagée pour améliorer la capacité de production et la cohérence du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement sa réactivité et ses propriétés.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des électrophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l’utilisation de catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés d’acide carboxylique, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique.
Applications de la recherche scientifique
L’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche peut explorer son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme par lequel l’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, influençant diverses voies biochimiques. Le mécanisme exact nécessiterait des études détaillées pour être élucidé.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide phtalique : Les composés présentant des caractéristiques structurales similaires, telles que l’acide phtalique et ses dérivés, peuvent être comparés pour mettre en évidence les propriétés uniques de l’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque.
Dérivés de l’isoindole : D’autres composés à base d’isoindole peuvent fournir des informations sur la réactivité et les applications de la structure de tétrahydroisoindole.
Unicité
L’unicité de l’acide 4-(1,3-dioxo-3a,4,7,7a-tétrahydro-1H-isoindol-2(3H)-yl)benzoïque réside dans sa combinaison de l’acide benzoïque et de la partie tétrahydroisoindole, qui peut conférer des propriétés chimiques et biologiques distinctes que l’on ne retrouve pas dans d’autres composés similaires.
Propriétés
Numéro CAS |
55099-07-5 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20) |
Clé InChI |
XELUDRMLYBRSSE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)

![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)

![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B12495772.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)

